1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine
Description
1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine is a heterocyclic compound featuring a piperazine core substituted with a 1,2,5-thiadiazole ring and a thiophene-containing cyclopentanecarbonyl group.
Properties
IUPAC Name |
[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c21-15(16(5-1-2-6-16)13-4-3-11-22-13)20-9-7-19(8-10-20)14-12-17-23-18-14/h3-4,11-12H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOPWQSSCJCFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:
Condensation reactions: These reactions often involve the use of thiocyanates and amines to form the thiadiazole ring.
Cyclization reactions: Cyclization of appropriate precursors can help in forming the cyclopentanecarbonyl group.
Coupling reactions: Techniques such as palladium-catalyzed cross-coupling reactions can be employed to attach the thiophen-2-yl group to the piperazine ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can help in the removal of oxygen or the addition of hydrogen.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles and electrophiles are used depending on the type of substitution reaction.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural motifs with several piperazine-thiadiazole/thiophene hybrids:
*Estimated based on analogous compounds.
Pharmacological Activity Comparisons
- Target Compound: No direct activity data provided in the evidence. However, thiadiazole-piperazine hybrids are known for acetylcholinesterase (AChE) inhibition (e.g., compounds in showed AChE IC₅₀ values <10 μM) .
- BK80679: Not explicitly tested for bioactivity, but dual thiadiazole groups may enhance binding to sulfur-rich enzyme pockets .
- Chlorophenyl-Thiazole Piperazines : Similar to compounds in , chloroaryl-thiazole derivatives often exhibit antimicrobial or anticancer properties due to halogen-mediated hydrophobic interactions .
Physicochemical Properties
Biological Activity
1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a thiadiazole moiety and a thiophene ring. The molecular formula and weight are crucial for understanding its interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃S₂ |
| Molecular Weight | 285.4 g/mol |
| Key Functional Groups | Thiadiazole, Thiophene |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. A study on similar thiadiazole derivatives demonstrated effective inhibition against various bacterial strains, suggesting that this compound could possess similar activities due to its structural components .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Fatty Acid Amide Hydrolase (FAAH) : Thiadiazole derivatives have shown promise as FAAH inhibitors. For instance, compounds with similar structures exhibited IC50 values in the low micromolar range, indicating potential for therapeutic applications in pain management and inflammation .
- Carbonic Anhydrase (CA) : A related class of piperazine derivatives demonstrated selective inhibition of hCA II isoforms. This suggests that the compound may also target carbonic anhydrase, which is implicated in various physiological processes .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of thiadiazole-piperazine derivatives against neurodegenerative diseases like Alzheimer's. Compounds designed with similar scaffolds showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's treatment .
Case Study 1: FAAH Inhibition
In a study evaluating novel thiadiazole derivatives, several compounds were synthesized and tested for their inhibitory effects on human FAAH. The most potent derivatives exhibited IC50 values as low as 0.13 µM, highlighting the potential of thiadiazole-containing piperazines as effective FAAH inhibitors .
Case Study 2: Antimicrobial Activity
A series of thiadiazole-based compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating strong antimicrobial activity .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of such compounds.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiadiazole + Piperazine | FAAH Inhibitor (IC50 = 0.044 µM) |
| Compound B | Thiadiazole + Thiophene | Antimicrobial (MIC < 10 µg/mL) |
| Compound C | Thiadiazole + Urea | AChE Inhibitor (IC50 = 0.151 µM) |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing piperazine derivatives with thiadiazole and thiophene moieties?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine cores are functionalized via reactions with chloroacetyl chloride or benzodioxinylcarbonyl derivatives under basic conditions (e.g., K₂CO₃ in DMF). Thiadiazole and thiophene groups are introduced through cyclization or cross-coupling steps using Lawesson’s reagent or transition-metal catalysts .
- Key Considerations : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 1:2) and purify intermediates via silica gel chromatography. Optimize stoichiometry to avoid side products like over-alkylation .
Q. How are structural and purity assessments performed for this compound?
- Methodology : Use NMR (¹H/¹³C) to confirm substitution patterns on the piperazine ring and cyclopentanecarbonyl group. Mass spectrometry (HRMS) validates molecular weight, while HPLC determines purity (>95%). IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Troubleshooting : Discrepancies in NMR integration may arise from rotamers; use variable-temperature NMR or DFT calculations to resolve .
Q. What are the recommended storage conditions to ensure compound stability?
- Guidelines : Store in airtight containers under inert gas (N₂/Ar) at -20°C. Avoid exposure to moisture or light, as thiadiazole and thiophene groups may hydrolyze or oxidize. Conduct stability assays via accelerated degradation studies (40°C/75% RH) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and reduce byproducts?
- Strategies :
- Solvent Selection : Replace DMF with less polar solvents (e.g., THF) to minimize side reactions during nucleophilic substitutions .
- Catalysis : Use Cu(I) catalysts for click chemistry (e.g., azide-alkyne cycloaddition) to enhance regioselectivity .
- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., acylations) to improve scalability .
- Data Analysis : Compare yields and impurity profiles (via LC-MS) across reaction conditions. For example, reports 70–85% yields for analogous triazole derivatives using TBTU coupling .
Q. How do structural modifications impact biological activity, and how can this be systematically evaluated?
- Experimental Design :
- SAR Studies : Synthesize analogs with variations in the thiophene substituents (e.g., electron-withdrawing groups) and assess activity in kinase inhibition or cytotoxicity assays .
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinases). Compare binding energies of analogs to identify critical pharmacophores .
- Case Study : shows that replacing thiophene with pyridine reduces IC₅₀ values by 50% in kinase assays, highlighting the role of sulfur in target engagement .
Q. How can contradictory data from solubility and bioavailability studies be resolved?
- Analytical Approaches :
- Solubility : Use shake-flask methods at multiple pH levels (e.g., 1.2, 4.5, 6.8) to account for pH-dependent ionization. reports aqueous solubility >48.7 µg/mL at pH 7.4 .
- Bioavailability : Combine parallel artificial membrane permeability assays (PAMPA) with in vivo pharmacokinetics. If discrepancies arise, investigate metabolic stability (e.g., CYP450 interactions) using liver microsomes .
Q. What are the best practices for scaling up synthesis while maintaining reproducibility?
- Process Chemistry :
- Quality by Design (QbD) : Define critical process parameters (CPPs) like temperature, stirring rate, and reagent purity. Use DOE (Design of Experiments) to optimize multi-step syntheses .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
